molecular formula C7H18Cl2N4O B13469973 4-(2-Aminoethyl)piperazine-1-carboxamide dihydrochloride

4-(2-Aminoethyl)piperazine-1-carboxamide dihydrochloride

Cat. No.: B13469973
M. Wt: 245.15 g/mol
InChI Key: FFMPQOIXCAIOCR-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)piperazine-1-carboxamide dihydrochloride is a chemical compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds containing nitrogen atoms at opposite positions in a six-membered ring

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)piperazine-1-carboxamide dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives such as:

Uniqueness

4-(2-Aminoethyl)piperazine-1-carboxamide dihydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a GABA receptor agonist sets it apart from other piperazine derivatives .

Properties

Molecular Formula

C7H18Cl2N4O

Molecular Weight

245.15 g/mol

IUPAC Name

4-(2-aminoethyl)piperazine-1-carboxamide;dihydrochloride

InChI

InChI=1S/C7H16N4O.2ClH/c8-1-2-10-3-5-11(6-4-10)7(9)12;;/h1-6,8H2,(H2,9,12);2*1H

InChI Key

FFMPQOIXCAIOCR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCN)C(=O)N.Cl.Cl

Origin of Product

United States

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